Cas no 10062-39-2 (Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)-)
![Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)- structure](https://de.kuujia.com/scimg/cas/10062-39-2x500.png)
10062-39-2 structure
Produktname:Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)-
Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)-
- (1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-7-one
- 3-Aza-A-homocholest-4a-en-4-one
- Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-
- 3-Aza-A-homo-4a-cholesten-4-on
- 3-Aza-A-homocholest-4a-en-4-on
- UNII-TXL8V3W6Q9
- DTXSID10143432
- 3-AZA-.ALPHA.-HOMOCHOLEST-4.ALPHA.-EN-4-ONE
- NSC61704
- (5ar,5bs,7ar,8r,10as,10bs)-5a,7a-dimethyl-8-[(2r)-6-methylheptan-2-yl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one
- CYCLOPENTA(5,6)NAPHTH(1,2-D)AZEPIN-2(3H)-ONE, 8-(1,5-DIMETHYLHEXYL)-4,5,5A,5B,6,7,7A,8,9,10,10A,10B,11,12-TETRADECAHYDRO-5A,7A-DIMETHYL-
- Cyclopenta[5,2-d]azepin-2(3H)-one, 8.beta.-(1,5-dimethylhexyl)-4,5,5a,5b.alpha.,6,7,7a,8,9,10,10a.alpha.,10b.beta.,11,12-tetradecahydro-5a.beta.,7a.beta.-dimethyl-
- CYCLOPENTA(5,6)NAPHTH(1,2-D)AZEPIN-2(3H)-ONE, 8-((1R)-1,5-DIMETHYLHEXYL)-4,5,5A,5B,6,7,7A,8,9,10,10A,10B,11,12-TETRADECAHYDRO-5A,7A-DIMETHYL-, (5AR,5BS,7AR,8R,10AS,10BS)-
- 3-Aza-alpha-homocholest-4alpha-en-4-one
- CHEBI:79753
- NSC-61704
- Q27148884
- 3-aza-4a-homocholest-4a-en-4-one
- TXL8V3W6Q9
- CYCLOPENTA(5,6)NAPHTH(1,2-D)AZEPIN-2(3H)-ONE, 8.BETA.-(1,5-DIMETHYLHEXYL)-4,5,5A,5B.ALPHA.,6,7,7A,8,9,10,10A.ALPHA.,10B.BETA.,11,12-TETRADECAHYDRO-5A.BETA.,7A.BETA.-DIMETHYL-
- 10062-39-2
- NSC 61704
-
- Inchi: InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-25(29)28-16-15-26(20,4)24(21)13-14-27(22,23)5/h17-19,21-24H,6-16H2,1-5H3,(H,28,29)/t19-,21+,22-,23+,24+,26+,27-/m1/s1
- InChI-Schlüssel: FKEMOURCBNXSDQ-HZPUXBNGSA-N
- Lächelt: CC(CCC[C@H]([C@H]1CC[C@H]2[C@@H]3CCC4=CC(NCC[C@]4(C)[C@H]3CC[C@]12C)=O)C)C
Berechnete Eigenschaften
- Genaue Masse: 399.35000
- Monoisotopenmasse: 399.350115
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 5
- Komplexität: 651
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1
- XLogP3: 8.1
Experimentelle Eigenschaften
- Dichte: 1
- Siedepunkt: 534°Cat760mmHg
- Flammpunkt: 331.4°C
- Brechungsindex: 1.526
- PSA: 29.10000
- LogP: 7.08270
Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)- Verwandte Literatur
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
10062-39-2 (Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one,8-[(1R)-1,5-dimethylhexyl]-4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-tetradecahydro-5a,7a-dimethyl-,(5aR,5bS,7aR,8R,10aS,10bS)-) Verwandte Produkte
- 1249189-86-3((2-bromophenyl)methyl(1H-imidazol-2-yl)methylamine)
- 895471-84-8(2-(4-fluorobenzenesulfonyl)-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylacetamide)
- 768-36-5(4-Oxidopyrazine-2-carboxamide)
- 1805267-25-7(2-(Bromomethyl)-4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine)
- 2228675-47-4(2-(3-ethyloxetan-3-yl)-3,3-difluoropropan-1-amine)
- 1638888-62-6(4-Bromo-2,7-dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 863319-04-4(IMIDAZO[1,2-A]QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2-PHENYL-, (2R)-)
- 199109-45-0(1-methyl-3-(piperazin-1-yl)methyl-1H-indole)
- 896679-85-9(N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)thiophene-2-sulfonamide)
- 2138189-87-2(2-Heptynoic acid, 4,4-dimethyl-, ethyl ester)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
